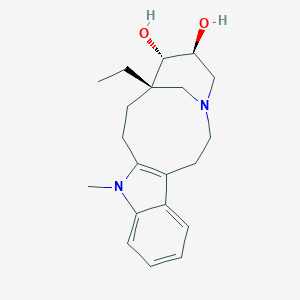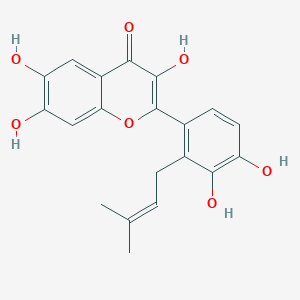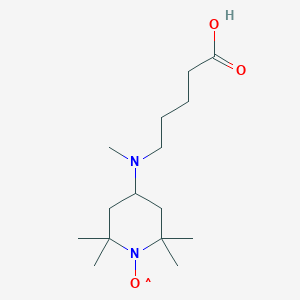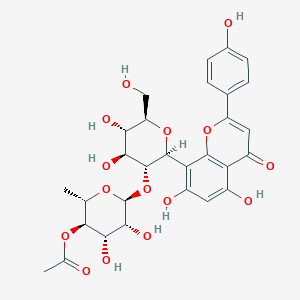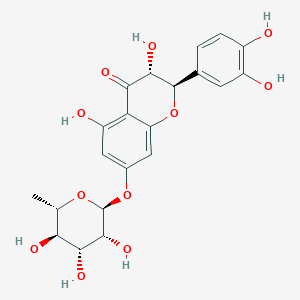
Taxifolin 7-O-鼠李糖苷
描述
- 其化学式为 C21H22O11 ,分子量为 450.39 g/mol 。
- 值得注意的是,Taxifolin 7-鼠李糖苷对耐甲氧西林金黄色葡萄球菌 (MRSA) 的临床分离株表现出抗菌活性 .
Taxifolin 7-鼠李糖苷: , 或 , 是从 中分离得到的一种黄酮类化合物。
科学研究应用
- Taxifolin 7-鼠李糖苷在以下方面有应用:
- 化学 : 作为研究黄酮类化合物反应活性的模型化合物。
- 生物学 : 研究其对细胞过程和信号通路的影響。
- 医学 : 潜在的抗菌应用,尤其针对 MRSA。
- 工业 : 其抗氧化性能可能与食品和化妆品相关。
作用机制
- 确切的作用机制仍然是一个活跃的研究领域。
- 其抗菌活性所涉及的分子靶标和途径需要进一步探索。
生化分析
Biochemical Properties
Taxifolin 7-O-rhamnoside interacts with various enzymes and proteins in biochemical reactions. It has been reported to exhibit antibacterial activity, suggesting that it may interact with bacterial proteins or enzymes to inhibit their function
Cellular Effects
Taxifolin 7-O-rhamnoside has been shown to have an impact on various types of cells. For instance, it has been reported to exhibit antibacterial activity against MRSA, indicating that it can influence bacterial cell function
Molecular Mechanism
It is known to exhibit antibacterial activity, suggesting that it may exert its effects at the molecular level by interacting with bacterial proteins or enzymes
准备方法
- 不幸的是,有关 Taxifolin 7-鼠李糖苷的具体合成路线和反应条件尚未得到广泛报道。 它通常通过从金丝桃中提取得到。
- 工业生产方法可能涉及大规模提取和纯化工艺,但具体方案仍然是专有的。
化学反应分析
- Taxifolin 7-鼠李糖苷可以发生多种反应,包括氧化、还原和取代。
- 常用试剂和条件:
- 氧化 : 氧化剂如高锰酸钾 (KMnO4) 或过氧化氢 (H2O2)。
- 还原 : 还原剂如硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。
- 取代 : 各种亲核试剂 (例如醇类、胺类) 在酸催化下的反应。
- 主要产物取决于具体的反应条件和起始原料。
相似化合物的比较
- 虽然 Taxifolin 7-鼠李糖苷因其鼠李糖基部分而独一无二,但让我们考虑类似的化合物:
- Taxifolin (二氢槲皮素) : 没有鼠李糖基部分的母体化合物。
- 槲皮素 : 具有更广泛生物学效应的相关黄酮类化合物。
- 金丝桃苷 : 在金丝桃属植物中发现的另一种黄酮类糖苷。
属性
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17-25,27-29H,1H3/t7-,15-,17+,18-,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGAZJABJOAMSW-FHXNIQKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



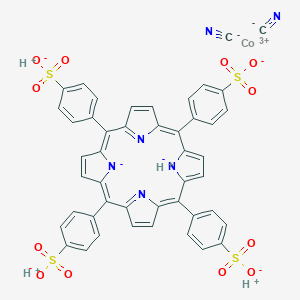

![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)

